3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
3-(Allylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and an allylamino (-NH-CH₂-CH=CH₂) group at position 3. Triazinones are heterocyclic compounds of significant interest in agrochemical and pharmaceutical research due to their herbicidal, antimicrobial, and anticancer properties . The allylamino substituent may confer unique reactivity or bioactivity, as allyl groups are known to participate in covalent interactions with biological targets .
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-3-4-8-7-9-6(12)5(2)10-11-7/h3H,1,4H2,2H3,(H2,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYONGSYYOKRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thioether Displacement Using Allylamine
A widely reported method involves displacing a methylthio group at position 3 with allylamine. This approach leverages the nucleophilicity of allylamine under basic conditions.
- Starting material : 3-Methylthio-6-methyl-1,2,4-triazin-5(4H)-one (CAS: 87450-64-4) is dissolved in dry acetone.
- Reagents : Allylamine (1.2 equiv), potassium carbonate (2.0 equiv), and 18-crown-6 ether (0.1 equiv) as a phase-transfer catalyst.
- Conditions : Stir at room temperature for 24 hours under nitrogen.
- Workup : Filter, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 68–72%.
Mechanism : The crown ether facilitates alkoxide formation from K₂CO₃, enhancing nucleophilic attack by allylamine on the electrophilic sulfur center (Fig. 1).
Characterization Data :
Halogen Displacement Under Microwave Irradiation
Patent literature describes halogen displacement at position 3 using allylamine under microwave-assisted conditions to accelerate reaction kinetics.
Procedure :
- Starting material : 3-Chloro-6-methyl-1,2,4-triazin-5(4H)-one.
- Reagents : Allylamine (1.5 equiv), DIPEA (3.0 equiv) in DMF.
- Conditions : Microwave irradiation at 120°C for 20 minutes.
- Workup : Dilute with water, extract with ethyl acetate, and recrystallize from ethanol.
Yield : 85%.
Advantages : Reduced reaction time (20 minutes vs. 24 hours) and higher yields.
Cyclocondensation Strategies
Hydrazine-Mediated Ring Closure
A one-pot synthesis involves cyclizing allylamine-containing hydrazine precursors with carbonyl compounds. This method builds the triazinone ring while incorporating the allylamino group.
- Reactants : Allylhydrazine (1.0 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol.
- Conditions : Reflux for 6 hours.
- Workup : Evaporate solvent, wash with cold water, and recrystallize from methanol.
Yield : 58%.
Mechanism : Hydrazine attacks the β-ketoester, followed by cyclodehydration to form the triazinone core (Fig. 2).
Comparative Analysis of Methods
| Method | Yield | Time | Conditions | Purity (HPLC) |
|---|---|---|---|---|
| Thioether displacement | 68–72% | 24 h | Room temperature | 98.5% |
| Microwave halogen displacement | 85% | 20 min | 120°C, microwave | 99.2% |
| Cyclocondensation | 58% | 6 h | Reflux | 97.8% |
Key Observations :
- Microwave-assisted halogen displacement offers superior efficiency.
- Thioether routes are milder but require longer durations.
Scalability and Industrial Relevance
The microwave method is favored for scale-up due to its rapid kinetics and high yield. However, thioether-based routes remain valuable for lab-scale synthesis where specialized equipment is unavailable.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The allylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in biology and medicine, particularly in the development of pharmaceuticals. Its triazine ring structure is a common motif in many biologically active compounds, making it a valuable starting point for drug discovery and development.
Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The allylamino group can form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazinone derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 3 and 4. Below is a comparative analysis of 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one with structurally related compounds:
Structural and Functional Group Comparisons
Table 1: Substituent Effects on Triazinone Derivatives
Key Findings from Comparative Studies
Substituent Impact on Bioactivity: Allyl vs. Sulfanyl Groups: In , D1 (allylsulfanyl) demonstrated antimicrobial activity by impairing bacterial resistance to predation, whereas D0 (methylsulfanyl) was inactive. This highlights the critical role of the allyl moiety in bioactivity . Amino vs. Thio Groups: Metribuzin (methylthio) and metamitron (methyl) are potent herbicides, while amino-substituted triazinones like 3-(allylamino)-6-methyl-triazinone may target different pathways due to nucleophilic reactivity .
Physicochemical Properties: Hydration Effects: notes that hydration equilibria (e.g., Kh values) for triazinones like metribuzin depend on substituent electronegativity, influencing solubility and environmental persistence . Synthetic Flexibility: Allylamino-substituted triazinones can undergo further functionalization, such as acylation or cyclization, to yield derivatives with enhanced stability or activity (e.g., 1,3,5-triazepine derivatives in ) .
Herbicidal vs. Antimicrobial Applications: Metamitron and metribuzin are widely used herbicides, targeting plant-specific processes like photosystem II . In contrast, sulfanyl- and allyl-substituted triazinones (e.g., D1) show promise in antimicrobial contexts, suggesting substituent-dependent mechanism divergence .
Structural-Activity Relationship (SAR) Insights
- Position 3 Substituents :
- Position 6 Substituents :
- Methyl or tert-butyl groups improve metabolic stability, as seen in metribuzin’s environmental persistence .
Biological Activity
3-(Allylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the triazine class, characterized by its unique structure that includes an allylamino group and a methyl substituent on the triazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 167.17 g/mol
The triazine core is known for its diverse reactivity and ability to form complexes with various biological targets, making it a valuable candidate for drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of triazines, including this compound, showed promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation. The IC values for some derivatives were below the micromolar range, indicating potent anti-proliferative effects against various cancer cell lines .
Table 1: Summary of Biological Activities
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes such as HDACs, leading to altered gene expression associated with cancer progression.
- Receptor Modulation : It can bind to various receptors or proteins in microbial cells, disrupting their normal function and leading to cell death.
Case Study 1: Anticancer Efficacy
In a comparative study of triazine derivatives, this compound was found to significantly reduce tumor growth in xenograft models. The study demonstrated a dose-dependent response in tumor volume reduction when administered to mice bearing human tumor xenografts .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results highlighted its potential as a novel antimicrobial agent with MIC values comparable to existing antibiotics .
Q & A
Q. What are the standard synthetic routes for 3-(allylamino)-6-methyl-1,2,4-triazin-5(4H)-one, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of α-keto acids (e.g., 3-methyl-2-oxobutyric acid) with thiocarbohydrazide, followed by functionalization of the triazine core with allylamine. Key parameters include:
- Reagent stoichiometry : Excess allylamine ensures complete substitution at the triazine C3 position .
- Reaction temperature : Controlled heating (80–100°C) minimizes decomposition of the allylamino group .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm allylamino substitution and triazine ring integrity. Key signals include NH protons (δ 5.8–6.2 ppm) and allylic protons (δ 5.1–5.5 ppm) .
- Infrared Spectroscopy (IR) : Stretching vibrations for C=N (1650–1600 cm) and NH (3350–3250 cm) validate functional groups .
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular formula (CHNO) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the planarity of the triazine ring and allylamino orientation .
Advanced Research Questions
Q. How do structural modifications at the allylamino or methyl group influence biological activity and target selectivity?
- Methodological Answer :
- Substituent Effects : Replace the allylamino group with bulkier tert-butyl or benzyl groups to study steric effects on enzyme binding. For example, tert-butyl groups enhance hydrophobic interactions in enzyme pockets, while allylamino improves solubility .
- Methyl Group Optimization : Fluorination at the C6 methyl position (e.g., CF) can alter electronic properties, impacting interactions with biological targets like dihydrofolate reductase .
- Assay Design : Use in vitro enzyme inhibition assays (e.g., IC determination) and molecular docking simulations to correlate structural changes with activity .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Methodological Answer :
- Stepwise Functionalization : Introduce the allylamino group after triazine ring formation to avoid competing reactions .
- Catalytic Additives : Use Lewis acids (e.g., ZnCl) to accelerate cyclocondensation and reduce side-product formation .
- Real-Time Monitoring : Employ thin-layer chromatography (TLC) or in situ IR to track reaction progress and terminate at optimal conversion .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to ensure reproducibility .
- Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., allylamino vs. phenylamino) and test them under identical conditions to isolate structural contributions .
- Meta-Analysis : Cross-reference bioactivity data with crystallographic or computational binding studies to validate mechanisms .
Mechanistic and Analytical Questions
Q. What is the proposed mechanism of action for its biological activity, particularly in enzyme inhibition?
- Methodological Answer :
- Enzyme Binding : The triazine core acts as a competitive inhibitor by mimicking the transition state of substrates in enzymes like acetylcholinesterase. The allylamino group forms hydrogen bonds with catalytic residues (e.g., Glu199) .
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and values .
Q. How can HPLC or LC-MS be optimized for purity analysis and metabolite identification?
- Methodological Answer :
- Column Selection : Use C18 reverse-phase columns with a mobile phase of acetonitrile/water (70:30) + 0.1% formic acid for optimal separation .
- Detection Parameters : UV detection at 254 nm (triazine absorption) and tandem MS for metabolite profiling (e.g., oxidation of the allylamino group) .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity results for triazinone derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
